![molecular formula C23H25ClN4O3S B2590598 N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215670-28-2](/img/structure/B2590598.png)
N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O3S and its molecular weight is 472.99. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the use of this compound as a seed protector and growth stimulant for wheat seedlings. Specifically, the complex of 3-[3-(1H-imidazol-1-yl)propyl]-7-(3-methoxypropyl)-3,7-diazabicyclo[3.3.1]nonane (2) demonstrated significant growth-promoting effects in the root systems of three wheat varieties: Kazakhstanskaya-10, Severyanka, and Miras. It increased root growth by more than 30% in Kazakhstanskaya-10 and Severyanka, and 8.5% in Miras .
- A chemical proteomics study revealed that newly synthesized compounds containing this imidazole derivative effectively targeted the C522 residue of p97, a protein involved in cellular processes. These compounds retained selectivity among the complex proteome, making them potential covalent inhibitors of p97 for biological studies and drug discovery .
- 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole (CAS 70851-51-3), derived from this compound, serves as an essential organosilicon precursor. It finds applications in immobilized ionic liquids, functionalizing oxide particle surfaces, and sol-gel technologies .
- Researchers synthesized 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide using a similar imidazole scaffold. This derivative was evaluated for antitumor potential against rat glioma (C6) and human hepatocellular carcinoma (HepG2) cell lines .
Seed Protection and Growth Stimulation
Covalent Inhibitors of p97
Organosilicon Precursor
Antitumor Potential
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety are known to interact with a broad range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in a variety of ways, often acting as inhibitors or activators .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,5-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-16-5-6-20-21(11-16)31-23(25-20)27(9-4-8-26-10-7-24-15-26)22(28)17-12-18(29-2)14-19(13-17)30-3;/h5-7,10-15H,4,8-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGALLPPEENTLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride |
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